

Duocarmycin DM free base cytotoxicity in cancer cell lines

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Compound of Interest

Compound Name: Duocarmycin DM free base

Cat. No.: B8103467

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An In-depth Technical Guide on the Cytotoxicity of **Duocarmycin DM Free Base** in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

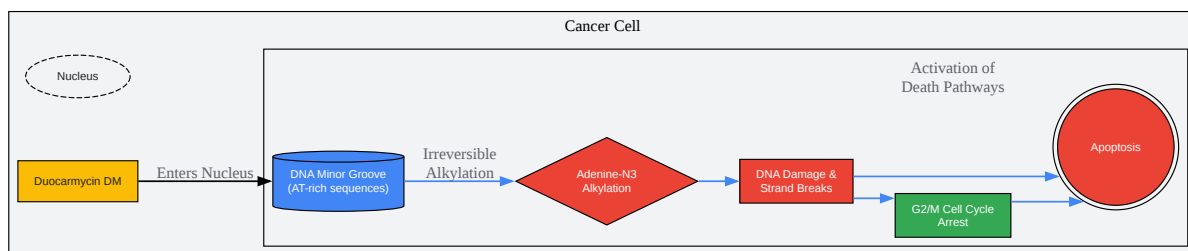
Abstract

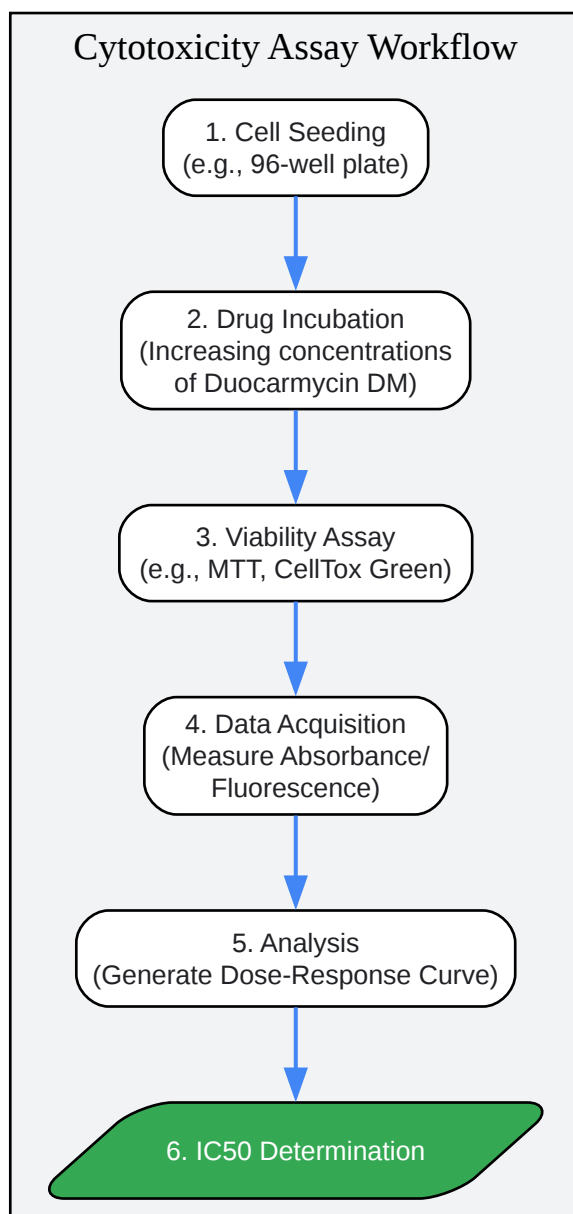
Duocarmycin DM, a synthetically derived analogue of the natural product Duocarmycin SA, is an exceptionally potent antineoplastic agent.[1] As a member of the duocarmycin family, originally isolated from Streptomyces bacteria, it functions as a DNA minor groove alkylating agent, exhibiting cytotoxicity at picomolar concentrations against a wide array of cancer cell lines.[2][3][4] Its remarkable potency has positioned it as a critical payload for antibody-drug conjugates (ADCs) in the development of targeted cancer therapies.[5][6] This document provides a comprehensive overview of the mechanism of action, quantitative cytotoxicity data, experimental protocols, and relevant cellular pathways associated with **Duocarmycin DM free base**.

Mechanism of Action

The cytotoxic effect of Duocarmycin DM is initiated by its unique interaction with cellular DNA. The molecule's curved indole structure allows it to bind selectively to the minor groove of DNA, with a preference for AT-rich sequences.[2][5][7] Following this binding, its spirocyclopropylcyclohexadienone electrophile facilitates the irreversible alkylation of the N3 position of adenine bases.[1][5]

This covalent modification of DNA disrupts the integrity of the double helix, forming adducts that obstruct the progression of DNA replication and transcription machinery.[4][6] The resulting DNA damage triggers cellular stress responses, including the activation of DNA repair pathways.[8] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[3][9] This process often involves cell cycle arrest, typically at the G2/M phase, to prevent the proliferation of damaged cells.[10][11] A key advantage of this mechanism is its efficacy against both dividing and non-dividing cells, broadening its therapeutic potential.[5][9]





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